molecular formula C10H7BrClNO2 B12375222 Antibiofilm agent-3

Antibiofilm agent-3

Cat. No.: B12375222
M. Wt: 288.52 g/mol
InChI Key: YXFDMAGVFGIHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiofilm agent-3 is a compound specifically designed to combat biofilm-associated infections. Biofilms are complex microbial communities that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. These biofilms are notoriously resistant to conventional antimicrobial treatments, making them a significant challenge in both medical and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibiofilm agent-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Antibiofilm agent-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially enhanced antibiofilm properties. These derivatives are often tested for their efficacy in disrupting biofilms and preventing their formation .

Scientific Research Applications

Antibiofilm agent-3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Antibiofilm agent-3 involves several key steps:

    Disruption of Extracellular Matrix: The compound interferes with the extracellular polymeric substances that hold the biofilm together, leading to its disintegration.

    Inhibition of Quorum Sensing: this compound disrupts the quorum sensing pathways that bacteria use to communicate and coordinate biofilm formation.

    Targeting Bacterial Membranes: The compound can penetrate bacterial cell membranes, leading to cell lysis and death

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antibiofilm agent-3

This compound is unique in its multi-faceted approach to combating biofilms. Unlike other compounds that may target only one aspect of biofilm formation, this compound disrupts the extracellular matrix, inhibits quorum sensing, and targets bacterial membranes simultaneously. This multi-targeted approach makes it particularly effective against resilient biofilm-forming pathogens .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

4-bromo-3-(3-chloroanilino)-2H-furan-5-one

InChI

InChI=1S/C10H7BrClNO2/c11-9-8(5-15-10(9)14)13-7-3-1-2-6(12)4-7/h1-4,13H,5H2

InChI Key

YXFDMAGVFGIHIN-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)Br)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.